molecular formula C18H22ClN3O2S B11277768 N-(4-(2-((4-chlorophenethyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide

N-(4-(2-((4-chlorophenethyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide

Cat. No.: B11277768
M. Wt: 379.9 g/mol
InChI Key: HPUQAAWQYHFIRN-UHFFFAOYSA-N
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Description

N-[4-({[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL)-1,3-THIAZOL-2-YL]-2,2-DIMETHYLPROPANAMIDE is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a carbamoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL)-1,3-THIAZOL-2-YL]-2,2-DIMETHYLPROPANAMIDE typically involves multiple steps. One common route starts with the preparation of the thiazole ring, followed by the introduction of the chlorophenyl group and the carbamoyl moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-({[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL)-1,3-THIAZOL-2-YL]-2,2-DIMETHYLPROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, N-[4-({[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL)-1,3-THIAZOL-2-YL]-2,2-DIMETHYLPROPANAMIDE is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of N-[4-({[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL)-1,3-THIAZOL-2-YL]-2,2-DIMETHYLPROPANAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and carbamoyl-containing molecules. Examples are:

  • 2-(4-CHLOROPHENYL)-1,3-THIAZOL-4-YL]CARBAMOYL]METHYL)-2,2-DIMETHYLPROPANAMIDE
  • 4-CHLOROPHENYL)ETHYL]CARBAMOYL]METHYL)-1,3-THIAZOL-2-YL]-2,2-DIMETHYLPROPANAMIDE

Uniqueness

What sets N-[4-({[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL)-1,3-THIAZOL-2-YL]-2,2-DIMETHYLPROPANAMIDE apart is its specific combination of functional groups, which confer unique reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H22ClN3O2S

Molecular Weight

379.9 g/mol

IUPAC Name

N-[4-[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-2,2-dimethylpropanamide

InChI

InChI=1S/C18H22ClN3O2S/c1-18(2,3)16(24)22-17-21-14(11-25-17)10-15(23)20-9-8-12-4-6-13(19)7-5-12/h4-7,11H,8-10H2,1-3H3,(H,20,23)(H,21,22,24)

InChI Key

HPUQAAWQYHFIRN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=NC(=CS1)CC(=O)NCCC2=CC=C(C=C2)Cl

Origin of Product

United States

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